molecular formula C11H8ClNO2S2 B2607133 4-chloro-N-(thiophen-2-ylmethylidene)benzene-1-sulfonamide CAS No. 469876-49-1

4-chloro-N-(thiophen-2-ylmethylidene)benzene-1-sulfonamide

Cat. No.: B2607133
CAS No.: 469876-49-1
M. Wt: 285.76
InChI Key: YXXWWBDBWSEIGL-UHFFFAOYSA-N
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Description

4-chloro-N-(thiophen-2-ylmethylidene)benzene-1-sulfonamide is a chemical compound with the molecular formula C11H8ClNO2S2 and a molecular weight of 285.77 g/mol This compound is known for its unique structure, which includes a chloro-substituted benzene ring, a thiophene ring, and a sulfonamide group

Preparation Methods

The synthesis of 4-chloro-N-(thiophen-2-ylmethylidene)benzene-1-sulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with thiophene-2-carbaldehyde in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and a base like triethylamine or pyridine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

4-chloro-N-(thiophen-2-ylmethylidene)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-chloro-N-(thiophen-2-ylmethylidene)benzene-1-sulfonamide has several scientific research applications:

Comparison with Similar Compounds

4-chloro-N-(thiophen-2-ylmethylidene)benzene-1-sulfonamide can be compared with other sulfonamide derivatives, such as:

    This compound: Similar in structure but with different substituents on the benzene or thiophene rings.

    Sulfanilamide: A simpler sulfonamide with a primary amine group instead of the thiophene ring.

    Sulfamethoxazole: A sulfonamide antibiotic with a different heterocyclic ring structure.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .

Properties

IUPAC Name

(NE)-4-chloro-N-(thiophen-2-ylmethylidene)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2S2/c12-9-3-5-11(6-4-9)17(14,15)13-8-10-2-1-7-16-10/h1-8H/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXXWWBDBWSEIGL-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=N/S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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